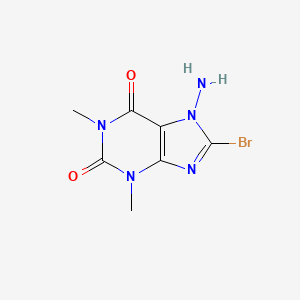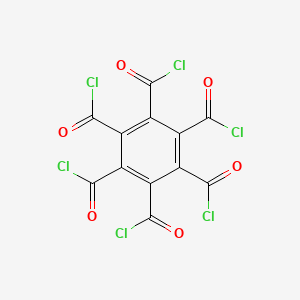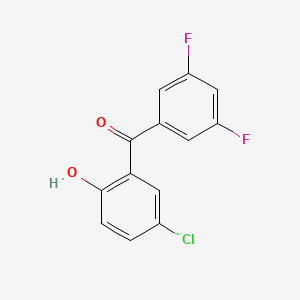
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone is a chemical compound with the molecular formula C13H7ClF2O2 and a molecular weight of 268.65 g/mol It is known for its unique structure, which includes both chloro and difluorophenyl groups attached to a methanone core
Preparation Methods
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone exerts its effects involves interactions with various molecular targets. The chloro and difluorophenyl groups can interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone include:
(5-Chloro-2-hydroxyphenyl)(3,5-dichlorophenyl)methanone: Similar structure but with dichloro groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethylphenyl)methanone: Contains dimethyl groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone: Features dimethoxy groups instead of difluoro.
The uniqueness of this compound lies in its specific combination of chloro and difluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7ClF2O2 |
|---|---|
Molecular Weight |
268.64 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(3,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClF2O2/c14-8-1-2-12(17)11(5-8)13(18)7-3-9(15)6-10(16)4-7/h1-6,17H |
InChI Key |
HRZWAMBMEFKMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


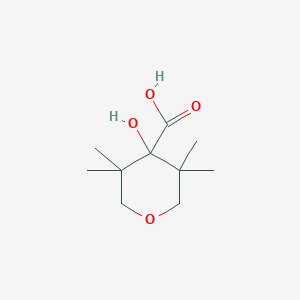



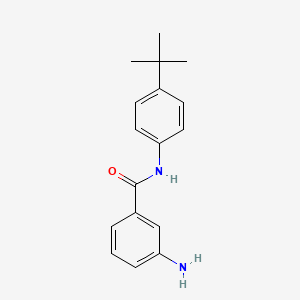
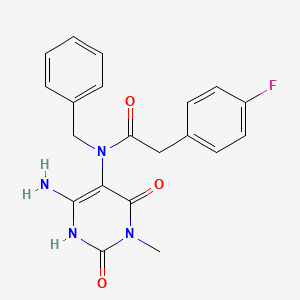
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
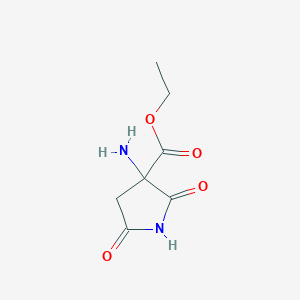
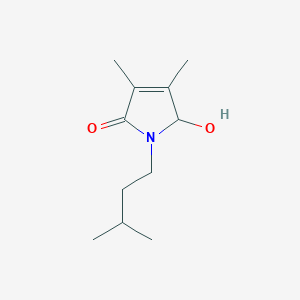

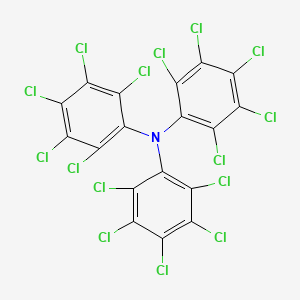
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
